An In-depth Technical Guide to the Structure and Application of DSPE-PEG(2000)
An In-depth Technical Guide to the Structure and Application of DSPE-PEG(2000)
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and common applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DSPE-PEG(2000)), a critical component in advanced drug delivery systems.
Core Molecular Structure
DSPE-PEG(2000) is an amphiphilic block copolymer, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) segments. This dual nature is fundamental to its function, allowing it to act as a bridge between lipid-based nanostructures and the aqueous physiological environment. The molecule is composed of two primary components: a lipid anchor (DSPE) and a hydrophilic polymer chain (PEG).
The DSPE Anchor: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine
The hydrophobic anchor of the molecule is DSPE, a saturated phospholipid.[1] Its structure consists of:
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A Glycerol (B35011) Backbone: A three-carbon molecule that forms the central scaffold.
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Two Stearic Acid Chains: These are long, saturated fatty acid chains (C18:0) esterified to the first and second carbons of the glycerol backbone.[1] The saturation of these chains results in a rigid and tightly packed lipid structure, which contributes to the formation of stable lipid bilayers with a high phase transition temperature (approximately 74°C).[1]
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A Phosphoethanolamine Headgroup: This polar headgroup is attached to the third carbon of the glycerol backbone via a phosphate (B84403) linkage.[1] It is this headgroup that serves as the attachment point for the PEG polymer.
The overall structure of DSPE makes it highly biocompatible and non-toxic, ideal for use in pharmaceutical formulations.[1]
The PEG Chain: Poly(ethylene glycol) 2000
The hydrophilic segment is a polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of approximately 2000 Daltons.[2] PEG is a polyether compound composed of repeating ethylene (B1197577) oxide units, with the general formula H−(O−CH₂−CH₂)n−OH.[3][4][5]
Key properties of PEG(2000) include:
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Hydrophilicity: Its repeating ether units make it highly soluble in water.[2]
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Biocompatibility: PEG is considered biologically inert, non-toxic, and non-immunogenic.[6]
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Flexibility: The polymer chain is highly flexible and dynamic, creating a protective hydrophilic corona around nanoparticles.
The Covalent Linkage
The DSPE lipid and the PEG polymer are covalently linked. Typically, the linkage occurs between the amine group of the phosphoethanolamine headgroup of DSPE and a reactive group on the PEG chain. This creates a stable conjugate where the hydrophobic DSPE can anchor itself within a lipid bilayer, while the hydrophilic PEG chain extends into the surrounding aqueous medium.[7] The terminal end of the PEG chain can be further modified with functional groups (e.g., amine, maleimide, carboxyl) to attach targeting ligands such as antibodies or peptides.[8]
Quantitative Data Summary
The physicochemical properties of DSPE-PEG(2000) and its constituent parts are summarized below. Note that the molecular weight for PEG-containing molecules is an average due to the polydispersity of the polymer.[7]
| Compound | Chemical Formula | Average Molecular Weight ( g/mol ) | Key Properties |
| DSPE | C₄₁H₈₂NO₈P | 748.1[1] | Saturated phospholipid, forms stable bilayers.[1] |
| PEG(2000) | H(OCH₂CH₂)nOH (n ≈ 45) | ~2000[2][5] | Hydrophilic, biocompatible, non-immunogenic polymer.[2][6] |
| DSPE-PEG(2000) Amine | C₁₃₂H₂₆₆N₃O₅₄P | ~2790.5[7] | Amphiphilic copolymer with a terminal amine for conjugation.[7] |
The Functional Rationale: PEGylation for Enhanced Drug Delivery
The conjugation of PEG to a lipid anchor like DSPE, a process known as PEGylation, is a cornerstone of modern nanomedicine. The primary goal is to improve the pharmacokinetic profile of liposomes and lipid nanoparticles (LNPs).
When incorporated into a liposome (B1194612), the DSPE portion inserts into the lipid bilayer, while the PEG chains form a dense, hydrophilic cloud on the liposome's surface. This "steric shield" physically hinders the binding of opsonin proteins from the bloodstream, which would otherwise mark the nanoparticles for clearance by the reticuloendothelial system (RES), primarily in the liver and spleen.[9] By evading the RES, PEGylated nanoparticles can circulate in the bloodstream for significantly longer periods.[9]
Experimental Protocol: Preparation of PEGylated Liposomes via Lipid Film Hydration
This protocol describes a standard laboratory method for preparing small unilamellar vesicles (SUVs) incorporating DSPE-PEG(2000). This technique is widely used for encapsulating hydrophilic drugs.
Materials
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Primary structural lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
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Stabilizing lipid: Cholesterol
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PEGylated lipid: DSPE-PEG(2000)
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Organic solvent: Chloroform or a chloroform:methanol mixture (e.g., 85:15 v/v)[7]
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Aqueous buffer: Phosphate-buffered saline (PBS, pH 7.4) or other suitable buffer
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Drug to be encapsulated (optional)
Methodology
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Lipid Dissolution: The lipids (e.g., DSPC, Cholesterol, and DSPE-PEG(2000) at a desired molar ratio, such as 55:40:5) are dissolved in the organic solvent in a round-bottom flask.
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Film Formation: The organic solvent is slowly removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask. The flask is typically kept under vacuum for an additional 1-2 hours to ensure complete removal of residual solvent.
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Hydration: The lipid film is hydrated with the aqueous buffer (containing the hydrophilic drug, if applicable). The hydration is performed above the phase transition temperature of the primary lipid (for DSPC, this is ~55°C). The solution is gently agitated, causing the lipid film to swell and detach, forming multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): The MLV suspension is subjected to a size reduction process to form SUVs with a more uniform size distribution. Common methods include:
-
Extrusion: The suspension is repeatedly passed through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
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Sonication: Using a probe or bath sonicator to break down the MLVs.
-
-
Purification: Unencapsulated drug and other impurities are removed from the final liposome suspension. This is typically achieved through size exclusion chromatography (e.g., using a Sephadex column) or dialysis.
References
- 1. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | 1069-79-0 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. barusgolden.com [barusgolden.com]
- 4. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 5. kimyagaran.com [kimyagaran.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crodapharma.com [crodapharma.com]
